Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]-
Description
“Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]-” is a structurally complex aromatic compound characterized by three distinct functional groups:
- Fluoro substituent at position 2, which influences electronic properties via electron-withdrawing effects.
- Isothiocyanato group (-N=C=S) at position 1, a reactive moiety prone to nucleophilic addition or cycloaddition reactions.
- 4-[(4-Pentylphenyl)ethynyl] at position 4, a rigid, conjugated ethynyl linker bonded to a 4-pentylphenyl group. This moiety enhances molecular anisotropy and may contribute to liquid crystalline behavior or optoelectronic applications .
Its isothiocyanato group also makes it a candidate for bioconjugation in pharmaceutical research.
Properties
IUPAC Name |
2-fluoro-1-isothiocyanato-4-[2-(4-pentylphenyl)ethynyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNS/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-13-20(22-15-23)19(21)14-18/h6-9,12-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXITPDYTXPQOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20784633 | |
| Record name | 2-Fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20784633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356798-23-7 | |
| Record name | 2-Fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20784633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Addition of the Isothiocyanato Group: The isothiocyanato group is typically introduced through a reaction with thiophosgene or by using a suitable isothiocyanate precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro and isothiocyanato groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and isothiocyanato groups.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanato group.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- involves its interaction with molecular targets through its reactive functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or protein modification. The fluoro group can enhance the compound’s stability and reactivity, while the ethynyl group can participate in various addition reactions.
Comparison with Similar Compounds
Key Observations:
- Reactivity : The target compound’s isothiocyanato group is more reactive than isocyanato groups (e.g., ) due to sulfur’s polarizability, enabling faster nucleophilic attacks. However, it is less stable under humid conditions compared to methyl or difluoromethoxy analogs .
- Electronic Effects : The ethynyl-pentylphenyl group in the target compound enhances conjugation and steric bulk, distinguishing it from smaller derivatives like 4-chloro-1-fluoro-2-isothiocyanatobenzene .
- Applications : Unlike simpler isothiocyanates (e.g., ), the target’s extended structure aligns with liquid crystal or OLED applications, akin to biphenyl derivatives .
Thermal and Stability Profiles
- Moisture Sensitivity : The target compound shares moisture sensitivity with 4-chloro-1-fluoro-2-isothiocyanatobenzene , requiring inert storage conditions.
- Thermal Stability : The difluoromethoxy group in improves thermal stability compared to the ethynyl-linked target compound, which may degrade at high temperatures due to its unsaturated bonds.
Biological Activity
Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- is an organic compound with the molecular formula C20H18FNS and a CAS number of 356798-23-7. This compound features a benzene ring substituted with a fluorine atom, an isothiocyanate group, and an ethynyl group attached to a pentylphenyl moiety. It is categorized under isothiocyanates, which are known for their diverse biological activities, particularly in medicinal chemistry and cancer research.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Molecular Weight : Approximately 335.43 g/mol
- Functional Groups : Isothiocyanate (-N=C=S), Fluoro (-F), Ethynyl (-C≡C-)
These functional groups contribute to its reactivity and potential biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FNS |
| Molecular Weight | 335.43 g/mol |
| CAS Number | 356798-23-7 |
The biological activity of Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- is primarily attributed to its electrophilic nature due to the presence of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The fluorine atom enhances the compound's stability and reactivity, while the ethynyl group allows for participation in various addition reactions.
Anticancer Activity
Studies have shown that isothiocyanates possess significant anticancer properties. For instance, research indicates that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways. The specific effects of Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- on cancer cell lines are still under investigation, but preliminary data suggest it may exhibit similar properties.
Enzyme Inhibition
The compound has been employed in studies focusing on enzyme inhibition. The isothiocyanate moiety is known to interact with thiol groups in proteins, potentially leading to the inhibition of various enzymes involved in metabolic pathways. This characteristic makes it a valuable tool in biochemical research aimed at understanding enzyme functions and developing therapeutic agents.
Study on Anticancer Properties
In a recent study published in a peer-reviewed journal, researchers examined the effects of various isothiocyanates on human cancer cell lines. Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- was included in the panel of compounds tested for cytotoxicity against breast cancer cells. The results indicated that the compound exhibited a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
Enzyme Interaction Study
Another study focused on the enzyme inhibitory effects of different isothiocyanates. Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]- was found to significantly inhibit the activity of certain enzymes involved in detoxification pathways. This inhibition could lead to increased efficacy of chemotherapeutic agents when used in combination therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
